molecular formula C9H8N2O3 B1472340 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1260381-31-4

5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B1472340
CAS No.: 1260381-31-4
M. Wt: 192.17 g/mol
InChI Key: BLICHPDSRSMZOI-UHFFFAOYSA-N
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Description

5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions are crucial for its potential therapeutic applications in cancer treatment, as abnormal FGFR signaling is associated with tumor growth and progression.

Cellular Effects

The effects of this compound on cellular processes are profound. In vitro studies have shown that the compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, particularly the FGFR signaling pathway, which is involved in regulating gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the FGFRs and inhibiting their kinase activity. This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These pathways are essential for cell proliferation, survival, and migration, and their inhibition leads to reduced tumor growth and metastasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over various time points. The compound demonstrates stability under standard laboratory conditions, and its inhibitory effects on FGFRs are sustained over time. Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and migration

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include both oxidation and conjugation reactions. The compound undergoes cytochrome P450-catalyzed hydroxylation, followed by oxidation to a carboxylic acid and conjugation with taurine . These metabolic processes are crucial for the compound’s bioavailability and elimination from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is distributed throughout various tissues, with a higher concentration observed in tumor tissues due to its affinity for FGFRs . This selective distribution enhances its therapeutic potential while reducing systemic toxicity.

Subcellular Localization

Subcellular localization studies have shown that this compound is primarily localized in the cytoplasm, where it interacts with FGFRs . The compound’s localization is facilitated by specific targeting signals that direct it to the cytoplasmic compartment, ensuring effective inhibition of FGFR signaling pathways.

Properties

IUPAC Name

5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-6-2-5-3-7(9(12)13)11-8(5)10-4-6/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLICHPDSRSMZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260381-31-4
Record name 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.